
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate: is a complex organic compound with the molecular formula C23H21ClO6 It is known for its unique structure, which includes multiple methoxybenzyloxy groups attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 2-chloro-3,4-dihydroxybenzoic acid with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 2-chloro-3,4-dihydroxybenzoic acid and p-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is largely dependent on its chemical structure. The compound can interact with various molecular targets through its functional groups. For instance, the chloro group can participate in nucleophilic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
- 4-methoxybenzyl 2-chloro-3,4-dihydroxybenzoate
- 2-chloro-3,4-dimethoxybenzoic acid
Comparison:
- Uniqueness: 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is unique due to the presence of multiple p-methoxybenzyloxy groups, which confer distinct chemical and physical properties.
- Reactivity: The compound exhibits different reactivity patterns compared to its analogs, making it suitable for specific applications in synthesis and research.
- Applications: While similar compounds may share some applications, the unique structure of this compound allows for specialized uses in various fields.
Eigenschaften
Molekularformel |
C31H29ClO7 |
|---|---|
Molekulargewicht |
549.0 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C31H29ClO7/c1-34-24-10-4-21(5-11-24)18-37-28-17-16-27(31(33)39-20-23-8-14-26(36-3)15-9-23)29(32)30(28)38-19-22-6-12-25(35-2)13-7-22/h4-17H,18-20H2,1-3H3 |
InChI-Schlüssel |
BLMPZJKOKXVFSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)OCC3=CC=C(C=C3)OC)Cl)OCC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[4-(4-Fluorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8431957.png)
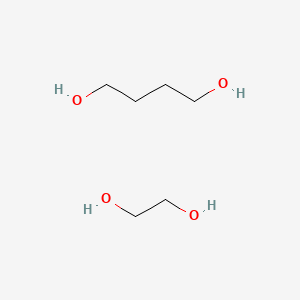


![6-chloro-3-(4-methoxybenzyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8432011.png)
![5,6-Dimethyl-1-[1-(phenylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B8432017.png)
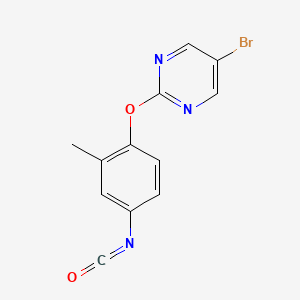
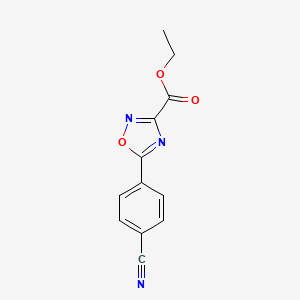
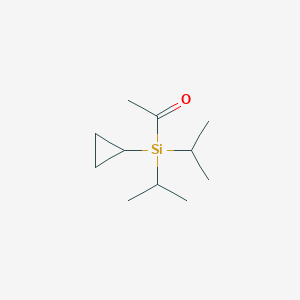
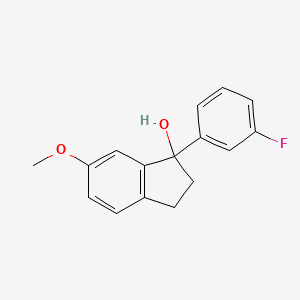
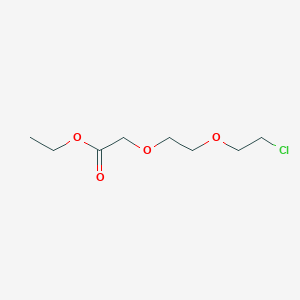
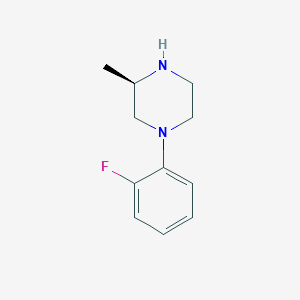
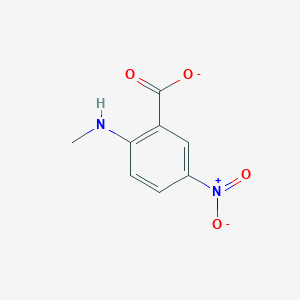
![2-Ethoxycarbonyl-7-methoxy-3-methylbenzo[b]furan-4-carboxylic acid](/img/structure/B8432072.png)
